molecular formula C14H17FN6 B2505563 4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine CAS No. 2380067-40-1

4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine

Cat. No.: B2505563
CAS No.: 2380067-40-1
M. Wt: 288.33
InChI Key: YSLNWXMOUCODPX-UHFFFAOYSA-N
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Description

4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine is a synthetic compound with potential applications in various fields of research and industry due to its unique chemical structure and properties. This compound is characterized by the presence of a fluoropyrimidine moiety linked to a piperazine ring, which is further connected to a dimethylpyrimidine group.

Preparation Methods

The synthesis of 4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine typically involves multiple steps, starting with the preparation of the fluoropyrimidine intermediate. This intermediate is then reacted with piperazine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in reduced forms of the compound.

    Substitution: The fluorine atom in the fluoropyrimidine moiety can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Scientific Research Applications

4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine has shown potential in various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety is known to enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The piperazine ring provides additional binding interactions, while the dimethylpyrimidine group contributes to the overall stability and solubility of the compound.

Comparison with Similar Compounds

4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine can be compared with other similar compounds, such as:

    4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]aniline: This compound has a similar fluoropyrimidine-piperazine structure but differs in the position of the fluorine atom and the presence of an aniline group.

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound features a piperazine ring linked to a pyrimidine moiety, with a carboxamide group providing additional functionality.

    (4-Fluoro-benzylidene)-(4-p-tolyl-piperazin-1-yl)-amine:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN6/c1-10-11(2)17-9-19-13(10)20-3-5-21(6-4-20)14-12(15)7-16-8-18-14/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLNWXMOUCODPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCN(CC2)C3=NC=NC=C3F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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